molecular formula C18H14ClN5O3S B2753007 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 877989-24-7

2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2753007
CAS No.: 877989-24-7
M. Wt: 415.85
InChI Key: BVSQXYCSHTWKGP-UHFFFAOYSA-N
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Description

2-((1-(3-Chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide is a pyrazolo-pyrimidine derivative characterized by a thioether linkage and a furan-2-ylmethyl acetamide substituent. Its core structure combines a pyrazolo[3,4-d]pyrimidin-4-one scaffold, a 3-chlorophenyl group at position 1, and a hydroxyl group at position 2. The thioether bridge at position 6 connects to an acetamide moiety functionalized with a furan ring.

Properties

IUPAC Name

2-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN5O3S/c19-11-3-1-4-12(7-11)24-16-14(9-21-24)17(26)23-18(22-16)28-10-15(25)20-8-13-5-2-6-27-13/h1-7,9H,8,10H2,(H,20,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSQXYCSHTWKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target identification, it’s challenging to accurately summarize the affected biochemical pathways. Pyrazolo[3,4-d]pyrimidine derivatives have been associated with anticancer activity, suggesting potential involvement in cell cycle regulation and apoptosis pathways.

Result of Action

The molecular and cellular effects of the compound’s action are largely unknown. Similar compounds have shown promising cytotoxicity against tested cancer cell lines, suggesting potential anticancer activity.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability may decrease at extreme pH or high temperatures. Additionally, the presence of other molecules could potentially interfere with the compound’s ability to reach and interact with its targets.

Biological Activity

The compound 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide is a complex organic molecule characterized by a pyrazolo[3,4-d]pyrimidine core, which has been associated with various biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18ClN5O2SC_{19}H_{18}ClN_{5}O_{2}S, with a molecular weight of 429.85 g/mol . The structural features include:

  • Thioether linkage : Contributes to the compound's reactivity and potential interactions with biological targets.
  • Acetamide group : Implicates in pharmacological activities through hydrogen bonding.
  • Furan moiety : Enhances solubility and bioavailability.

Table 1: Structural Features and Properties

FeatureDescription
Molecular FormulaC19H18ClN5O2SC_{19}H_{18}ClN_{5}O_{2}S
Molecular Weight429.85 g/mol
Key Functional GroupsThioether, Acetamide, Hydroxyl
SolubilityEnhanced by furan moiety

Synthesis

The synthesis of this compound typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice. Common solvents include ethanol and dimethylformamide to improve yield and purity.

Anticancer Activity

Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

  • Inhibition of Kinases : Essential for tumor growth regulation.
  • Cell Cycle Arrest : Induces apoptosis in cancer cells.

In vitro studies have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer).

Table 2: Anticancer Efficacy of Related Compounds

CompoundCell LineIC50 (µM)
Compound AA54926
Compound BHCT1160.39
Compound CMCF70.46

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The hydroxyl group can act as a nucleophile, participating in enzyme-substrate interactions.
  • Binding Affinity : The thioether group may enhance binding to specific receptors or enzymes involved in cancer progression.

Case Studies

Several studies have evaluated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • A study by Wei et al. found that certain derivatives exhibited broad-spectrum anticancer activity against multiple cell lines with IC50 values ranging from 0.01 to 49.85 µM, indicating potent efficacy against tumor growth .
  • Another investigation highlighted the role of specific substituents on the pyrazolo[3,4-d]pyrimidine core that significantly influenced their anticancer potency .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Core Structure Key Substituents Biological Relevance (Inferred)
Target Compound Pyrazolo[3,4-d]pyrimidin-4-one 3-Chlorophenyl, 4-OH, thioether-linked furan-2-ylmethyl acetamide Kinase inhibition (hypothesized)
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide Pyrazolo[3,4-b]pyridine 4-Chlorophenyl, 4-methyl, nitro-phenyl acetamide Anticancer (via kinase modulation)
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Pyrazolo[3,4-d]pyrimidine Fluoro-chromenone, fluorophenyl, acetamide Antiproliferative activity
(S)-N-(1-Amino-3-(2,4-dichlorophenyl)propan-2-yl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene-2-carboxamide Pyrimidine-thiophene Dichlorophenyl, methylamino, thiophene Kinase inhibition (e.g., JAK2)

Key Observations :

  • The target compound’s thioether-linked furan distinguishes it from analogs with thiophene (e.g., ) or nitro-phenyl groups (). Furan’s lower electron density may alter binding interactions compared to thiophene .
  • The 3-chlorophenyl group is shared with other kinase-targeting compounds (), suggesting a role in hydrophobic binding pockets.

Key Observations :

  • The target compound’s synthesis likely involves thioether formation (analogous to ) but may require milder conditions due to the furan’s thermal sensitivity .
  • DMF-based alkylation () is a common strategy for acetamide derivatives, but yields vary with substituent steric effects .

Physicochemical Properties

Table 3: Thermal and Spectroscopic Data

Compound Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Signals (δ ppm)
Target Compound N/R N/R N/R
2-(3-(4-Chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-nitrophenyl)acetamide 231–233 1668 (C=O), 3333 (-NH) 1.88 (Ar-CH₃), 10.13 (-NH)
N-(4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide 302–304 N/R N/R
Pyrazolo[3,4-b]pyridine-N-(trifluoromethyl)acetamide 221–223 1682 (C=O), 3321 (-NH) 4.23 (CH₂), 10.07 (-NH)

Key Observations :

  • The absence of nitro or trifluoromethyl groups in the target compound may result in a lower melting point compared to –6 .
  • Acetamide -NH IR stretches (~3320–3333 cm⁻¹) are consistent across analogs, confirming hydrogen-bonding capacity .

Q & A

Q. What are the standard synthetic routes for preparing this compound?

The synthesis typically involves multi-step reactions, starting with the formation of the pyrazolo[3,4-d]pyrimidine core. Key steps include:

  • Cyclization : Reaction of 3-chlorophenylhydrazine with malononitrile derivatives to form the pyrazole ring .
  • Thioether formation : Introduction of the thioacetamide group via nucleophilic substitution using thiourea or thioacetic acid under reflux conditions .
  • Acylation : Coupling the furan-2-ylmethylamine group using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF . Critical parameters : Temperature control (70–100°C for cyclization), solvent choice (DMF for acylation), and catalyst optimization (e.g., pyridine for acid scavenging).

Q. Which analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and functional group integration (e.g., hydroxy and thioether groups) .
  • Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI-MS for [M+H]⁺ peaks) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the thioether coupling step?

Q. How can structural contradictions in biological activity data be resolved?

Discrepancies in reported IC₅₀ values (e.g., kinase inhibition vs. cytotoxicity) may stem from assay variability. Recommended approaches:

  • Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Structural analogs : Compare activity of derivatives with modified substituents (e.g., 3-chlorophenyl vs. 4-methoxyphenyl) to identify pharmacophores .
  • Molecular docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., PDE9A) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

Poor crystallization due to flexibility in the furan-thioether linkage can be addressed by:

  • Co-crystallization : Add stabilizing ligands (e.g., PEG 4000) to the mother liquor .
  • Cryo-cooling : Rapid cooling to 100 K to reduce thermal motion .
  • Halogen substitution : Replace the 3-chlorophenyl group with bromine to enhance crystal packing via halogen bonding .

Q. How do solvent effects influence the compound’s stability during long-term storage?

Degradation studies (HPLC-MS) show:

  • Polar solvents : Accelerate hydrolysis of the acetamide group (e.g., 20% degradation in DMSO after 30 days) .
  • Non-polar solvents : Toluene or hexane improve stability (<5% degradation) but reduce solubility . Recommendation : Store lyophilized powder at -20°C under inert gas (N₂) .

Methodological Guidelines

  • Synthetic reproducibility : Document batch-specific parameters (e.g., stirring rate, humidity) to minimize variability .
  • Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .
  • Ethical reporting : Disclose negative results (e.g., failed coupling attempts) to aid community troubleshooting .

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